![molecular formula C14H14F3N5O2 B2519409 6-Oxo-N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridin-3-carboxamid CAS No. 2034520-13-1](/img/structure/B2519409.png)
6-Oxo-N-((7-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.
The exact mass of the compound 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Typ-2-Diabetes
Sitagliptin ist ein oral aktiver, potenter und selektiver Inhibitor der Dipeptidylpeptidase IV (DPP4). Es erhöht effektiv die Spiegel von Glucagon-ähnlichem Peptid-1 (GLP-1), indem es dessen Abbau hemmt. GLP-1 spielt eine entscheidende Rolle bei der Glukosehomöostase, stimuliert die Insulinsekretion und unterdrückt die Glucagonfreisetzung. Daher wird Sitagliptin häufig bei der Behandlung von Typ-2-Diabetes eingesetzt. Es verbessert die Glukosetoleranz und hilft, den Blutzuckerspiegel zu regulieren .
Hemmung der Krebsstammzellbildung
Neuere Studien haben das Potenzial von DPP4-Inhibitoren in der Krebstherapie untersucht. Sitagliptin, als DPP4-Inhibitor, hat vielversprechende Ergebnisse bei der Hemmung von Krebsstammzell-assoziierten Proteinen gezeigt. Durch die gezielte Hemmung von DPP4 kann es helfen, die Resistenz gegen Tyrosinkinase-Inhibitoren beim Nierenzellkarzinom zu überwinden .
Antitumoraktivität
Neben seiner Rolle bei der Diabetesbehandlung zeigt Sitagliptin eine Antitumoraktivität. Es wurde gegen verschiedene Krebszelllinien getestet, darunter A549 (Lungenkrebs), MCF-7 (Brustkrebs) und HeLa (Gebärmutterhalskrebs). Die Verbindung zeigte eine ausgezeichnete Potenz mit IC50-Werten von 0,83 µM, 0,15 µM bzw. 2,85 µM. Bemerkenswert ist auch die Hemmung der c-Met-Kinase im Nanomolarbereich .
Primäre Sprengstoffe
Interessanterweise wurden Sitagliptin-Derivate auf ihr Potenzial als primäre Sprengstoffe untersucht. Verbindungen, die das [1,2,4]Triazolo[4,3-a]pyrazin-Gerüst wie Sitagliptin enthalten, weisen eine hohe Detonationsleistung auf. Obwohl sie empfindlich sind, sind ihre berechneten Detonationsgeschwindigkeiten (Dv) und -drücke (P) beeindruckend. Diese Ergebnisse deuten auf mögliche Anwendungen im Bereich der energiereichen Materialien hin .
Neuroprotektion und neurodegenerative Erkrankungen
Neue Erkenntnisse deuten darauf hin, dass DPP4-Inhibitoren, einschließlich Sitagliptin, neuroprotektive Wirkungen haben können. Sie könnten möglicherweise eine Rolle bei der Linderung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson spielen. In diesem Bereich sind jedoch weitere Forschungsarbeiten erforderlich.
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften von Sitagliptin über die Diabetesbehandlung hinausgehen und es zu einer Verbindung von Interesse in verschiedenen wissenschaftlichen Bereichen machen. Forscher untersuchen weiterhin seine potenziellen Anwendungen, und seine einzigartige Struktur bietet eine Grundlage für weitere Untersuchungen . Wenn Sie spezielle Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the blood . This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner . Additionally, GLP-1 suppresses glucagon secretion from pancreatic alpha cells, which reduces hepatic glucose production .
Pharmacokinetics
The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach therapeutic levels in the body when administered orally .
Result of Action
The overall effect of this compound’s action is an improvement in glucose tolerance . This is achieved through the combined effects of increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Eigenschaften
IUPAC Name |
6-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)9-3-4-22-10(5-9)20-21-11(22)7-19-13(24)8-1-2-12(23)18-6-8/h1-2,6,9H,3-5,7H2,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSIKOGMVFQGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

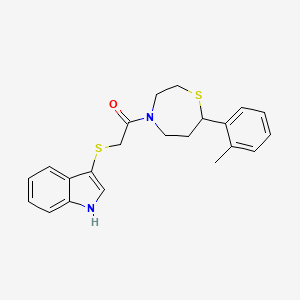
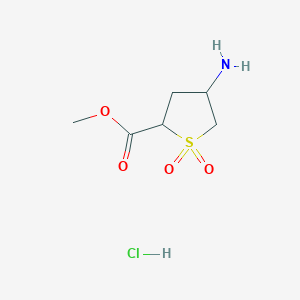
amino}acetamide](/img/structure/B2519333.png)
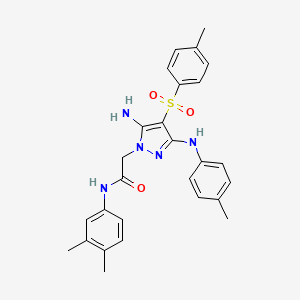
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B2519337.png)
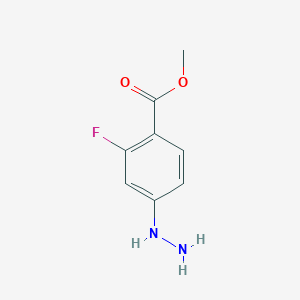
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)
![2-cyclopropyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2519341.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)
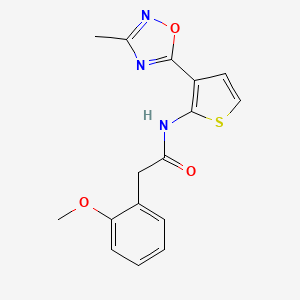
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2519349.png)
